![molecular formula C15H11ClN4OS B2963977 N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226444-78-5](/img/structure/B2963977.png)
N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokine receptors. CP-690,550 has been studied extensively for its potential use in treating autoimmune diseases and transplant rejection.
Aplicaciones Científicas De Investigación
Inhibition of Photosynthetic Electron Transport
Pyrazole derivatives, including compounds structurally similar to N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, have been explored for their ability to inhibit photosynthetic electron transport. This research is valuable for developing new herbicides. A study showed that certain pyrazole derivatives exhibited inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. These compounds' effectiveness suggests their potential as environmentally friendly herbicide alternatives (Vicentini et al., 2005).
Antimicrobial and Anticancer Activity
Synthesis of novel organic compounds based on pyrazine derivatives has been reported, with some showing significant antimicrobial and anticancer activities. For instance, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide demonstrated promising results against bacterial strains such as Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as fungal strains including Candida albicans and Aspergillus niger. Its anticancer activity was evaluated against MDA-MB-231 breast cancer cells, highlighting the potential of pyrazine derivatives in medical applications (Senthilkumar et al., 2021).
Antimycobacterial Activity
Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids has uncovered compounds with significant activity against Mycobacterium tuberculosis. These studies indicate the potential of such derivatives in treating tuberculosis, with modifications to the molecules enhancing their potency and selectivity. The antimycobacterial properties of these compounds, along with their potential for increased lipophilicity and cellular permeability, make them promising candidates for further development (Gezginci et al., 1998).
Antifungal and Antibacterial Agents
Derivatives of pyrazole and thiazole have been synthesized and evaluated for their antimicrobial properties. Novel analogs showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity, indicating their potential as non-cytotoxic antibacterial agents at effective concentrations. Such research underscores the versatility of pyrazole and thiazole derivatives in developing new antimicrobial agents (Palkar et al., 2017).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-11-4-2-1-3-10(11)7-19-14(21)13-9-22-15(20-13)12-8-17-5-6-18-12/h1-6,8-9H,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWNWBKZRCYNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.